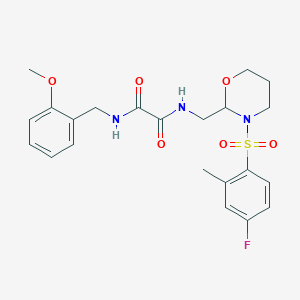

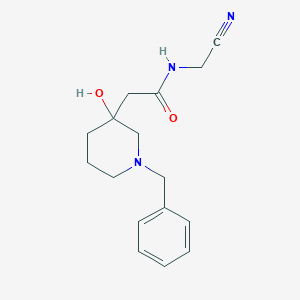

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. MI-2 has been shown to have potential therapeutic applications in cancer treatment, as it is able to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Synthesis of Indazole and Indole Derivatives: Indazole- and indole-carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), showcasing the chemical versatility of these scaffolds in medicinal chemistry (Tzvetkov et al., 2014). These compounds are synthesized through standard procedures, offering a broad scope for chemical modifications and optimizations.

- Microwave-Assisted Synthesis: The application of microwave irradiation in the synthesis of triazolo, thiadiazoles, and other diazoles bearing indole moieties has been demonstrated, highlighting an efficient approach to generate compounds with potential antimicrobial activities (Gomha & Riyadh, 2011).

Pharmacological Applications

- Monoamine Oxidase Inhibitors: Research has uncovered the role of indazole and indole derivatives as selective inhibitors of MAO-B, suggesting their potential use in treating neurological disorders such as Parkinson's disease and depression by enhancing monoaminergic neurotransmission (Tzvetkov et al., 2014).

- Antimicrobial Evaluation: The antimicrobial properties of novel compounds synthesized through microwave-assisted techniques have been evaluated, providing insights into their potential applications in combating bacterial and fungal infections (Gomha & Riyadh, 2011).

Material Science Applications

- Dye-Sensitized Solar Cells: The exploration of carboxylated cyanine dyes, which share structural similarities with indole derivatives, in improving the photoelectric conversion efficiency of dye-sensitized solar cells, showcases the potential of these compounds in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11(2)15(10-21-17-7-8-18-21)20-16(22)14-9-12-5-3-4-6-13(12)19-14/h3-9,11,15,19H,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQOZNKAFGURJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)

![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)

![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)